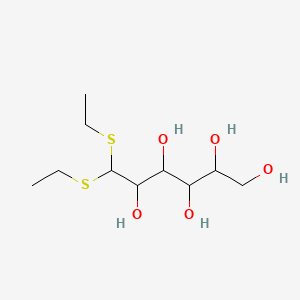

6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol

Description

6,6-Bis(ethylthio)-1,2,3,4,5-hexanepentol (IUPAC name: (2R,3S,4S,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentaol) is a polyhydroxy compound featuring five hydroxyl groups and two ethylthio (-S-C₂H₅) substituents at the 6th carbon of a hexane backbone. Its molecular formula is C₁₀H₁₈O₅S₂, with a molecular weight of 282.38 g/mol. The compound’s stereochemistry and crystal structure were resolved via X-ray crystallography, confirming its (2R,3S,4S,5S) configuration. The ethylthio groups confer unique solubility and reactivity, distinguishing it from other polyols.

Properties

IUPAC Name |

6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYCPDACQXQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(CO)O)O)O)O)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-52-2, 6748-69-2, 5463-33-2 | |

| Record name | D-Glucose-diethyldithioacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucose diethylmercaptal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucose diethylmercaptal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glucose-diethyldithioacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chemical Structure and Properties

6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol is characterized by its unique structure which includes two ethylthio groups attached to a hexanepentol backbone. Its molecular formula is with a molecular weight of approximately 250.32 g/mol. The presence of sulfur in the ethylthio groups contributes to its reactivity and potential biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.32 g/mol |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds with similar structures often exhibit antioxidant properties due to the presence of sulfur groups which can scavenge free radicals.

Antioxidant Activity

Studies have demonstrated that the compound shows significant antioxidant activity. For instance, it can reduce oxidative stress markers in cellular models. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that the compound can induce apoptosis in certain cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is essential for developing targeted cancer therapies.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives of similar alkylating agents showed promising results against breast and colon cancer cell lines. The compound's mechanism involves DNA interaction leading to cell cycle arrest and apoptosis .

- Antioxidant Efficacy : Research highlighted in Free Radical Biology and Medicine demonstrated that compounds with ethylthio groups significantly reduced cellular reactive oxygen species (ROS) levels .

- Neuroprotective Effects : Another investigation indicated that similar thioether compounds exhibited neuroprotective effects in models of neurodegeneration by mitigating oxidative stress and inflammation .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol exhibit antioxidant activities. These properties are vital in developing pharmaceuticals aimed at reducing oxidative stress in cells. Antioxidants play a crucial role in preventing cellular damage linked to various diseases.

Drug Delivery Systems

The compound's ability to form stable complexes with drugs enhances its potential in drug delivery systems. For instance, its incorporation into liposomes or nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed promising anticancer activity in vitro. The mechanism involved the induction of apoptosis in cancer cells while sparing normal cells. This selectivity makes it a candidate for further development in cancer therapy.

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers. Its unique thiol groups facilitate cross-linking reactions that enhance the mechanical properties of polymers.

Table: Comparison of Polymer Properties

| Property | Conventional Polymers | Polymers with 6,6-bis(ethylthio) |

|---|---|---|

| Tensile Strength | Moderate | High |

| Flexibility | Low | Increased |

| Thermal Stability | Moderate | Enhanced |

This table illustrates how incorporating this compound can significantly improve polymer characteristics.

Reagent in Chemical Reactions

As a reagent in organic synthesis, this compound can participate in various reactions such as nucleophilic substitutions and thiol-ene click chemistry. These reactions are valuable for creating complex organic molecules with precision.

Case Study: Synthesis of Biologically Active Compounds

The compound has been successfully employed in synthesizing biologically active compounds through multi-step reactions. Its versatility allows chemists to modify existing structures or create entirely new compounds with potential pharmaceutical applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol with structurally related compounds:

*Calculated molecular weight based on formula.

Reactivity and Functional Group Influence

- Ethylthio vs. Benzylthio Groups : The ethylthio substituents in the target compound reduce steric hindrance compared to bulkier benzylthio groups (as in C₂₀H₂₆O₅S₂). This difference impacts cyclization reactions; for example, benzylthio-containing substrates undergo 5-exo-dig cyclization to form thiophenes under basic conditions, while ethylthio analogs may follow alternate pathways due to electronic effects.

- Amino vs. Thioether Substituents: Amino-substituted analogs (e.g., C₇H₁₇NO₅) exhibit basicity and hydrogen-bonding capacity, making them suitable for coordination chemistry or drug design. In contrast, thioethers like the target compound are less nucleophilic but more resistant to oxidation.

- Branching Effects : 6-Methylheptane-1,2,3,4,5-pentol (C₈H₁₈O₅) lacks sulfur or nitrogen but features a methyl branch, reducing solubility in polar solvents compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.